

Protocol for Simultaneous Patch-Clamp and Calcium Imaging: A Detailed Application Note

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Compound of Interest

Compound Name: Calcium

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This application note provides a comprehensive protocol for performing simultaneous whole-cell patch-clamp electrophysiology and **calcium** imaging in neuronal preparations. This powerful combination allows for the direct correlation of cellular electrical activity with intracellular **calcium** dynamics, offering invaluable insights into neuronal function, synaptic plasticity, and the effects of pharmacological agents. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Simultaneous patch-clamp and **calcium** imaging is a cornerstone technique in modern neuroscience and drug discovery.[1][2][3] It allows for the precise measurement of membrane potential and ionic currents via patch-clamp, while concurrently visualizing changes in intracellular **calcium** concentration ($[Ca^{2+}]_i$) using fluorescent indicators.[4][5][6] This dual approach enables a direct link between neuronal firing, synaptic events, and the resulting **calcium** signals that trigger a myriad of downstream cellular processes.[2][7] Understanding this relationship is critical for elucidating the mechanisms of neuronal communication, investigating neurological disorders, and screening the efficacy and mechanism of action of novel therapeutics.[7]

Signaling Pathway: From Action Potential to Intracellular Calcium Increase

An action potential, a transient depolarization of the neuronal membrane, triggers the opening of voltage-gated **calcium** channels (VGCCs). The influx of extracellular **calcium** through these channels leads to a rapid increase in the intracellular **calcium** concentration. This rise in $[Ca^{2+}]_i$ acts as a crucial second messenger, initiating various signaling cascades that regulate processes such as neurotransmitter release, gene expression, and synaptic plasticity.

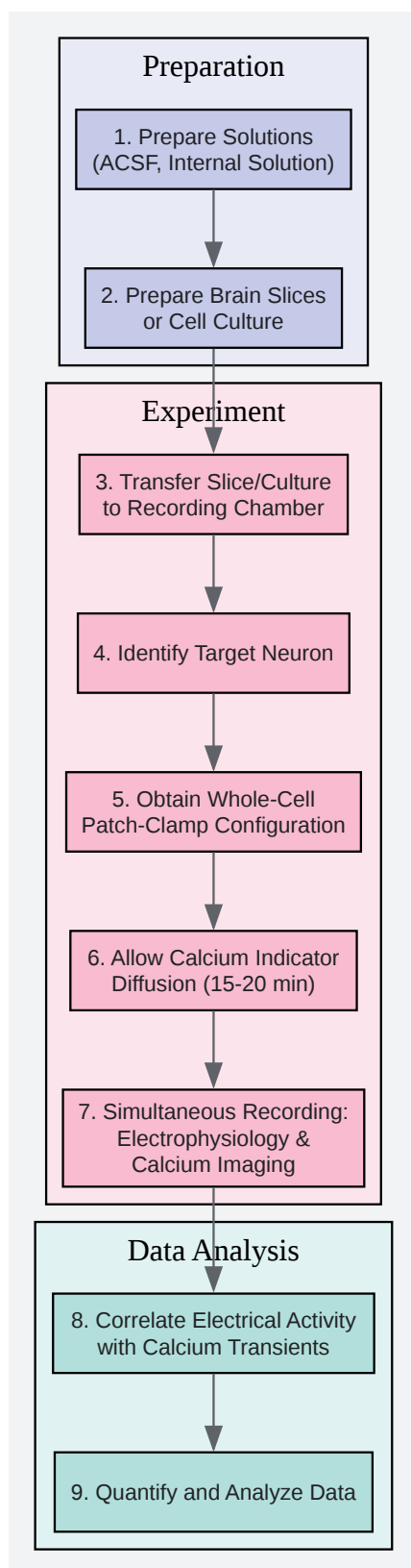


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Figure 1: Signaling pathway from action potential to cellular response.

Experimental Workflow

The general workflow for a simultaneous patch-clamp and **calcium** imaging experiment involves several key stages, from preparing the biological sample to acquiring and analyzing the data.



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Figure 2: Overview of the experimental workflow.

Materials and Reagents

Equipment

Equipment	Manufacturer (Example)	Model (Example)
Patch-Clamp Amplifier	Molecular Devices	MultiClamp 700B
Digitizer	Molecular Devices	Digidata 1550B
Micropipette Puller	Sutter Instrument	P-97
Microscope	Nikon	Eclipse FN1
Imaging Software	Nikon	NIS-Elements Confocal
Electrophysiology Software	Molecular Devices	pCLAMP 10
Micromanipulators	Scientifica	PatchStar
Perfusion System	Warner Instruments	N/A

Solutions and Reagents

A critical aspect of successful experiments is the quality and composition of the solutions used.

Table 1: Solution Compositions

Solution	Component	Concentration (mM)
High Sucrose Dissection Solution	Sucrose	205
	KCl	5
	NaH ₂ PO ₄	1.25
	MgSO ₄	5
	NaHCO ₃	26
	CaCl ₂	1
	Glucose	25
Artificial Cerebrospinal Fluid (ACSF)	NaCl	115
	KCl	2.5
	CaCl ₂	2
	MgCl ₂	1
	NaH ₂ PO ₄	1.25
	Glucose	11
	NaHCO ₃	25
Patch-Clamp Pipette Solution	KSO ₃ CH ₃	135
	KCl	5
	HEPES	10
	MgATP	4
	Na ₃ GTP	0.3
	Phosphocreatine	10

Note: All solutions should be bubbled with 95% O₂/5% CO₂ and have their pH and osmolarity adjusted as needed. For the patch-clamp pipette solution, the pH is typically adjusted to 7.25

with KOH, and the osmolarity should be around 290 mOsm.[\[4\]](#)[\[5\]](#)

Table 2: **Calcium** Indicators

Indicator	Type	Typical Concentration	Notes
Oregon Green 488 BAPTA-1 (OGB-1)	Chemical Dye	200 μ M	High affinity, suitable for detecting small calcium changes. [8]
Oregon Green 488 BAPTA-6F	Chemical Dye	100 μ M	Lower affinity than OGB-1, better for tracking large, rapid calcium transients. [4]
Fura-2	Ratiometric Chemical Dye	10-250 μ M	Allows for quantitative measurements of calcium concentration, minimizing effects of dye bleaching and loading. [5] [6] [9]
bis-fura-2	Ratiometric Chemical Dye	10-250 μ M	Similar to Fura-2, used for quantitative ratiometric calcium measurements. [5]

Experimental Protocol

This protocol is adapted for acute brain slices but can be modified for cultured neurons.

Brain Slice Preparation

- Anesthetize the animal (e.g., mouse) following approved institutional guidelines.
- Perfuse transcardially with ice-cold, oxygenated high-sucrose dissection solution.
- Rapidly dissect the brain and mount it on a vibratome stage.

- Cut coronal or sagittal slices (e.g., 300 μm thick) in the ice-cold, oxygenated high-sucrose solution.
- Transfer slices to a holding chamber containing ACSF oxygenated with 95% O_2 /5% CO_2 .
- Allow slices to recover at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[\[4\]](#)

Patch-Clamp Pipette Preparation

- Pull glass capillaries to a resistance of 3-5 $\text{M}\Omega$ using a micropipette puller.[\[4\]](#)[\[10\]](#)
- Prepare the internal pipette solution and add the chosen **calcium** indicator (see Table 2).
- Filter the internal solution through a 0.2 μm syringe filter to prevent pipette clogging.[\[5\]](#)
- Backfill the pulled pipette with the filtered internal solution.

Establishing a Whole-Cell Recording

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of $\sim 3 \text{ ml/min}$.[\[4\]](#)
- Identify a target neuron using differential interference contrast (DIC) optics.
- Lower the patch pipette into the bath and apply positive pressure.
- Approach the target neuron with the pipette.
- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal ($> 1 \text{ G}\Omega$) in voltage-clamp mode.[\[4\]](#)
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[\[4\]](#)[\[5\]](#)

Simultaneous Recording

- After achieving the whole-cell configuration, wait for 15-20 minutes to allow the **calcium** indicator to diffuse from the pipette into the cell.[\[4\]](#)

- Switch to current-clamp mode to record membrane potential or maintain voltage-clamp mode to record ionic currents.[4]
- Simultaneously, begin acquiring fluorescence images of the neuron.
- Stimulate the neuron electrically (e.g., by injecting current steps through the patch pipette) or pharmacologically (by bath application of a compound) to evoke activity.
- Record both the electrophysiological response and the corresponding changes in fluorescence intensity.

Data Presentation and Analysis

The acquired data consists of two synchronized streams: the electrophysiological recording and the time-lapse fluorescence images.

- **Electrophysiological Analysis:** Analyze the patch-clamp data to determine properties such as resting membrane potential, action potential firing frequency, and synaptic currents using software like pCLAMP.
- **Calcium Imaging Analysis:**
 - Define a region of interest (ROI) over the neuronal soma or dendrites.
 - Measure the average fluorescence intensity within the ROI for each frame.
 - Calculate the change in fluorescence relative to the baseline ($\Delta F/F_0$), where F is the fluorescence at a given time and F_0 is the baseline fluorescence.
- **Correlation:** Correlate the timing of electrical events (e.g., action potentials) with the onset and amplitude of the **calcium** transients ($\Delta F/F_0$). This allows for a direct assessment of how electrical activity drives **calcium** signaling.[7]

Table 3: Example Quantitative Data Summary

Parameter	Value
Resting Membrane Potential	-65 ± 5 mV
Action Potential Amplitude	80 ± 10 mV
Baseline [Ca ²⁺] _i (Fura-2 Ratio)	0.8 ± 0.2
Peak ΔF/F ₀ per Action Potential	5-10%
Time to Peak of Ca ²⁺ Transient	50-100 ms
Decay Tau of Ca ²⁺ Transient	500-1000 ms

Troubleshooting

Issue	Possible Cause	Solution
Unstable Seal	Poor slice health; Debris on cell membrane	Use healthier slices; Gently clean the cell surface with the pipette tip under positive pressure.
Low Signal-to-Noise in Imaging	Low indicator concentration; Photobleaching	Increase indicator concentration; Reduce laser power or exposure time.
Recording Rundown	Dialysis of essential intracellular components	Use a perforated patch-clamp configuration to preserve the intracellular milieu. [5] [11]
No Calcium Transient with Firing	Problem with VGCCs; High intracellular calcium buffering	Check for VGCC function with specific blockers/agonists; Be mindful of chelators in the internal solution. [5]

By following this detailed protocol, researchers can effectively implement simultaneous patch-clamp and **calcium** imaging to gain deeper insights into the intricate interplay between electrical signaling and **calcium** dynamics in neurons.

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References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Combinations of Patch-Clamp and Confocal Calcium Imaging in Acutely Isolated Adult Mouse Amygdala Brain Slices [bio-protocol.org]
- 5. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 7. Simultaneous patch-clamp recording and calcium imaging in a rhythmically active neuronal network in the brainstem slice preparation from mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Indicators | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
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